molecular formula C8H7N3O3 B1378666 methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 1423031-49-5

methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B1378666
CAS No.: 1423031-49-5
M. Wt: 193.16 g/mol
InChI Key: DKKCKENBWVQKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for research in various scientific fields.

Biochemical Analysis

Biochemical Properties

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as proteases and kinases, which are crucial for cellular processes. The compound forms stable complexes with these enzymes, leading to the inhibition of their activity. Additionally, it interacts with proteins involved in signal transduction pathways, thereby modulating cellular responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation. It also interacts with transcription factors, influencing gene expression and subsequent protein synthesis. These interactions result in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of the compound are crucial for understanding its pharmacodynamics and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-pyridinecarboxylic acid with ethyl chloroformate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, the compound may inhibit enzymes like topoisomerase or kinases, leading to the disruption of DNA replication and cell division. The triazole ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The presence of the carboxylate group at the 6-position of the pyridine ring can enhance its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

methyl 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7(12)5-2-3-6-9-10-8(13)11(6)4-5/h2-4H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKCKENBWVQKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NNC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-49-5
Record name methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.